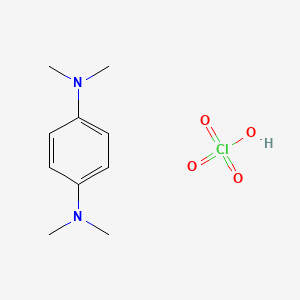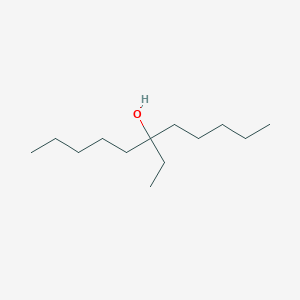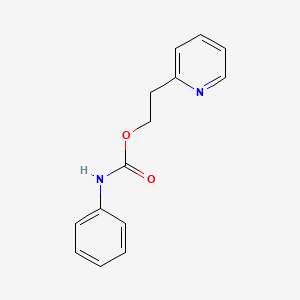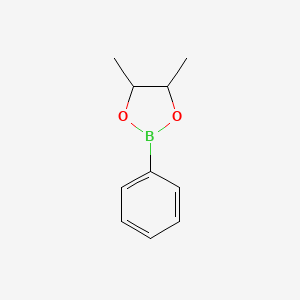
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H13BO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms within a five-membered ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane can be synthesized through the reaction of phenylboronic acid with 2,3-butanediol. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenylboronic acid derivatives.
Reduction: It can be reduced to form boronic esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Boronic esters.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. It is employed in:
Chemistry: As a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of polymers and advanced materials.
Wirkmechanismus
The primary mechanism by which 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in Suzuki-Miyaura coupling. The boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium, forming a new carbon-carbon bond. This process is crucial for the formation of biaryl compounds, which are essential in various chemical and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other dioxaborolane derivatives. Its ability to participate in Suzuki-Miyaura coupling with high efficiency makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
6638-68-2 |
|---|---|
Molekularformel |
C10H13BO2 |
Molekulargewicht |
176.02 g/mol |
IUPAC-Name |
4,5-dimethyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H13BO2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
POXFUSLMTKVBAK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


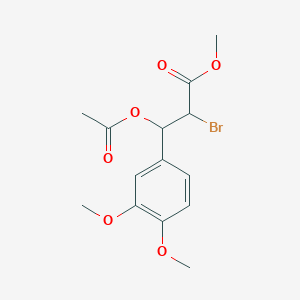

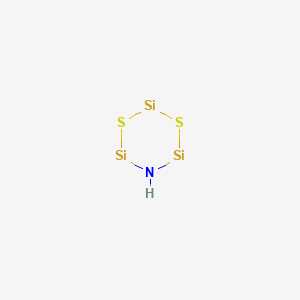

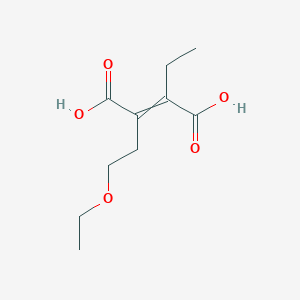


![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
